2,4-Dichloro-1,5-diiodo-3-methoxybenzene
Overview
Description
2,4-Dichloro-1,5-diiodo-3-methoxybenzene is an organic compound with the molecular formula C7H4Cl2I2O and a molecular weight of 428.82 g/mol . This compound is characterized by the presence of two chlorine atoms, two iodine atoms, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1,5-diiodo-3-methoxybenzene typically involves the iodination and chlorination of a methoxybenzene derivative. One common method involves the use of iodine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using similar reagents but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1,5-diiodo-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2,4-Dichloro-1,5-diiodo-3-methoxybenzene is extensively used in scientific research due to its diverse applications:
Chemistry: It serves as a valuable reagent for organic synthesis, particularly in the development of new compounds and materials.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,4-Dichloro-1,5-diiodo-3-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms and methoxy group can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1,5-diiodo-3-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
2,4-Dichloro-1,5-diiodo-3-ethylbenzene: Similar structure but with an ethyl group instead of a methoxy group.
Uniqueness
2,4-Dichloro-1,5-diiodo-3-methoxybenzene is unique due to the specific combination of halogen atoms and the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2,4-dichloro-1,5-diiodo-3-methoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2I2O/c1-12-7-5(8)3(10)2-4(11)6(7)9/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUTWMBAEZQOCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1Cl)I)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2I2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273838 | |
Record name | 2,4-Dichloro-1,5-diiodo-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221589-80-5 | |
Record name | 2,4-Dichloro-1,5-diiodo-3-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221589-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1,5-diiodo-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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